molecular formula C5H14N2O2 B13225445 (1,3-Dimethoxypropan-2-yl)hydrazine

(1,3-Dimethoxypropan-2-yl)hydrazine

Katalognummer: B13225445
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: YVOKTSKDMGRSQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Dimethoxypropan-2-yl)hydrazine is an organic compound with the molecular formula C5H14N2O2 It is a hydrazine derivative characterized by the presence of two methoxy groups attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethoxypropan-2-yl)hydrazine typically involves the reaction of 1,3-dimethoxypropan-2-ol with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

1,3-Dimethoxypropan-2-ol+Hydrazine HydrateThis compound+Water\text{1,3-Dimethoxypropan-2-ol} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 1,3-Dimethoxypropan-2-ol+Hydrazine Hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Dimethoxypropan-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

(1,3-Dimethoxypropan-2-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1,3-Dimethoxypropan-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1,3-Dimethoxypropan-2-yl)amine: Similar structure but with an amine group instead of a hydrazine group.

    (1,3-Dimethoxypropan-2-yl)hydroxylamine: Contains a hydroxylamine group.

    (1,3-Dimethoxypropan-2-yl)thiol: Contains a thiol group.

Uniqueness

(1,3-Dimethoxypropan-2-yl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C5H14N2O2

Molekulargewicht

134.18 g/mol

IUPAC-Name

1,3-dimethoxypropan-2-ylhydrazine

InChI

InChI=1S/C5H14N2O2/c1-8-3-5(7-6)4-9-2/h5,7H,3-4,6H2,1-2H3

InChI-Schlüssel

YVOKTSKDMGRSQP-UHFFFAOYSA-N

Kanonische SMILES

COCC(COC)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.